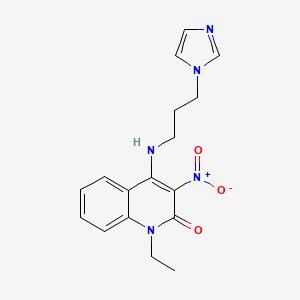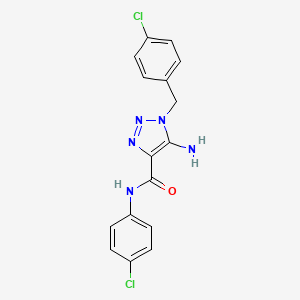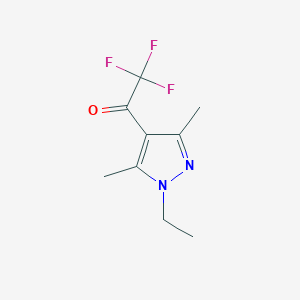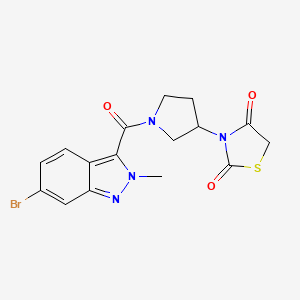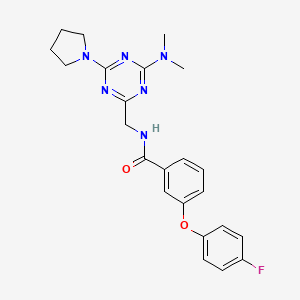
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide is a useful research compound. Its molecular formula is C23H25FN6O2 and its molecular weight is 436.491. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The presence of a pyrrolidine ring in this compound is particularly noteworthy. Pyrrolidine is a versatile scaffold in drug discovery due to its saturated nature and the presence of a nitrogen atom, which can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage . This compound could be investigated for its potential as a lead structure in the development of new medications, especially considering the ability to modify the pharmacokinetic profile through structural optimization.
Biological Activity and Target Selectivity
The structural features of this compound, including the triazine ring and the dimethylamino group, may interact with biological targets in unique ways. Research could focus on the compound’s selectivity for certain receptors or enzymes, potentially leading to the discovery of novel biologically active compounds with specific target selectivity .
Anti-Tubercular Agents
Compounds with structural similarities to the one have been explored for their anti-tubercular properties. Given the urgent need for new anti-TB drugs, this compound could be synthesized and evaluated for activity against Mycobacterium tuberculosis . Its potential efficacy and toxicity could be assessed to determine its suitability as a therapeutic agent.
Stereogenicity and Enantioselective Binding
The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound could have different biological profiles. Research could explore how the spatial orientation of substituents affects binding to enantioselective proteins, which is crucial for the development of drug candidates with desired efficacy and minimal side effects .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, this compound offers an excellent opportunity to explore the pharmacophore space. It could serve as a model to study how different substituents affect the pharmacological properties of a compound, aiding in the design of new molecules with improved biological activity .
ADME/Tox Profiling
The introduction of heteroatomic fragments like those found in this compound can significantly alter the physicochemical parameters of a drug candidate. Research could be conducted to understand how these changes affect the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles, which are critical for the successful development of any pharmaceutical agent .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(4-fluorophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O2/c1-29(2)22-26-20(27-23(28-22)30-12-3-4-13-30)15-25-21(31)16-6-5-7-19(14-16)32-18-10-8-17(24)9-11-18/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYEOCNPJFYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




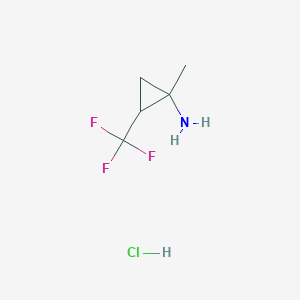
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2866026.png)
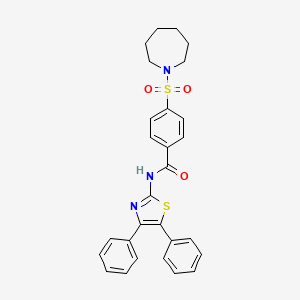
![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)
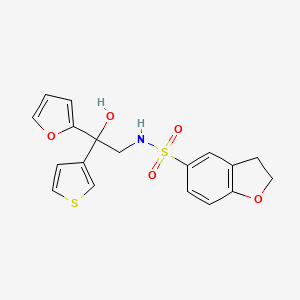
![N-{[5-(pyrrolidin-1-ylsulfonyl)-2-thienyl]methyl}-2-furamide](/img/structure/B2866034.png)
